![molecular formula C18H21NO3 B6339305 2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester CAS No. 365542-55-8](/img/structure/B6339305.png)
2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester
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Description
The compound “2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester” is a complex organic molecule. It contains a methoxy group, a trimethylpyrrole group, a vinyl group, and a benzoic acid methyl ester group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrrole ring, a vinyl group, and a benzoic acid methyl ester group suggests that this compound could have interesting chemical properties .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a prominent method for forming carbon–carbon bonds using palladium catalysis. MFCD12546792, with its vinyl group, could potentially act as a substrate in this reaction. The boron reagents used in SM coupling are known for their mild and functional group tolerant reaction conditions, which could make MFCD12546792 a suitable candidate for such reactions .
Photodeoxygenation Studies
Compounds like MFCD12546792 may be used in photodeoxygenation studies due to their complex aromatic structures. These studies are crucial for understanding the mechanisms by which light can induce the removal of oxygen atoms from organic molecules .
NMR Spectroscopy Standards
The structural complexity of MFCD12546792 makes it a potential candidate for use as a secondary standard in quantitative proton NMR spectroscopy. This application is essential for the accurate determination of the concentration of pharmaceuticals .
Indole Alkaloid Synthesis
MFCD12546792 contains a pyrrole ring, a common feature in indole alkaloids. These compounds are pharmacologically active due to their basic properties. MFCD12546792 could serve as a precursor or intermediate in the synthesis of indole derivatives, which are prevalent in many natural products and pharmaceuticals .
properties
IUPAC Name |
methyl 2-methoxy-6-[(E)-2-(1,2,5-trimethylpyrrol-3-yl)ethenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-11-15(13(2)19(12)3)10-9-14-7-6-8-16(21-4)17(14)18(20)22-5/h6-11H,1-5H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCOPBTUOLRPNP-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=CC2=C(C(=CC=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C/C2=C(C(=CC=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester |
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